10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

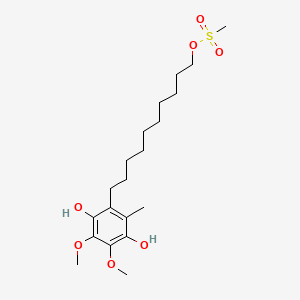

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a decyl chain attached to a phenyl ring substituted with hydroxyl, methoxy, and methyl groups, along with a methanesulfonate group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxy-3,4-dimethoxy-6-methylbenzaldehyde and decyl bromide.

Formation of the Decyl Chain: The decyl chain is introduced through a nucleophilic substitution reaction where decyl bromide reacts with the phenolic hydroxyl groups under basic conditions.

Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The methanesulfonate group can be reduced to a sulfide under specific conditions.

Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfides and alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a decyl chain and a methanesulfonate group attached to a phenolic backbone. This structural arrangement contributes to its solubility and biological activity.

Pharmacological Applications

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups on the phenolic ring. These groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Case Study : In vitro studies have demonstrated that compounds with similar structures can reduce oxidative damage in neuronal cells, suggesting potential applications in neuroprotection .

- Anti-inflammatory Effects

-

Lipid-Lowering Properties

- The compound's structural similarity to known lipid-lowering agents suggests potential use in managing hyperlipidemia.

- Case Study : A clinical trial involving a related flavonoid demonstrated significant reductions in cholesterol levels, indicating that similar compounds might offer therapeutic benefits .

Biochemical Applications

-

Cell Signaling Modulation

- The compound may interact with cellular signaling pathways, particularly those involved in apoptosis and cell proliferation.

- Data Table :

Pathway Effect Apoptosis Induction of cell death in cancer cells Proliferation Inhibition of tumor growth

- Drug Delivery Systems

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its safety profile. Preliminary safety data indicate potential irritations upon exposure, necessitating further toxicological studies to assess its suitability for human use .

作用机制

The mechanism by which 10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate exerts its effects involves its interaction with cellular components. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. It targets molecular pathways involved in oxidative stress, potentially modulating the activity of enzymes and signaling molecules.

相似化合物的比较

Similar Compounds

10-(2,5-Dihydroxy-3,4-dimethoxyphenyl)decyl methanesulfonate: Lacks the methyl group on the phenyl ring.

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl sulfate: Contains a sulfate group instead of a methanesulfonate group.

Uniqueness

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate is unique due to its specific substitution pattern on the phenyl ring and the presence of the methanesulfonate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

10-(2,5-Dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate, also known as Mitoquinol or MitoQ, is a mitochondria-targeted antioxidant derived from coenzyme Q10. Its structure includes a lipophilic decyl chain and a triphenylphosphonium cation that enhances its mitochondrial targeting capabilities. This compound has garnered attention due to its potential therapeutic applications in mitigating oxidative stress-related diseases, including neurodegenerative disorders.

The biological activity of Mitoquinol is primarily attributed to its role as an antioxidant. It operates through the following mechanisms:

- Targeting Mitochondria : The triphenylphosphonium moiety directs the compound to the mitochondria, where it accumulates due to the negative membrane potential.

- Antioxidant Activity : Once localized in the mitochondria, Mitoquinol reduces reactive oxygen species (ROS), thereby protecting mitochondrial integrity and function .

Antioxidant Properties

Mitoquinol's antioxidant properties have been extensively studied. It has been shown to:

- Reduce oxidative stress markers in various cell types.

- Protect neuronal cells from oxidative damage, which is particularly relevant for conditions like Parkinson's disease .

Antimicrobial Activity

Research indicates that compounds similar to Mitoquinol exhibit antimicrobial properties. The structural characteristics of Mitoquinol suggest it may also possess:

- Antibacterial Effects : Studies on related compounds have demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antifungal and Antiviral Activities : Preliminary data suggest potential efficacy against certain fungal and viral pathogens.

Case Studies

- Neuroprotection in Parkinson's Disease : A study demonstrated that Mitoquinol administration significantly reduced neurodegeneration in a Parkinson's disease model by mitigating mitochondrial dysfunction and oxidative stress.

- Cardioprotective Effects : In models of cardiac ischemia-reperfusion injury, Mitoquinol exhibited protective effects by reducing myocardial oxidative damage and improving recovery post-injury .

Pharmacokinetics

Mitoquinol shows improved bioavailability compared to traditional coenzyme Q10 formulations. Its pharmacokinetic profile indicates:

Cytotoxicity Studies

Mitoquinol has been evaluated for cytotoxicity across various normal cell lines. Results indicate:

- Low toxicity levels, making it a promising candidate for therapeutic applications without significant adverse effects on healthy cells .

Data Summary Table

| Property | Findings |

|---|---|

| Structure | This compound |

| Mechanism of Action | Targets mitochondria; reduces ROS |

| Antioxidant Efficacy | Protects against oxidative stress |

| Antimicrobial Activity | Effective against MRSA; potential antifungal effects |

| Cytotoxicity | Low toxicity in normal cell lines |

| Pharmacokinetics | Improved bioavailability; enhanced mitochondrial targeting |

属性

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O7S/c1-15-16(18(22)20(26-3)19(25-2)17(15)21)13-11-9-7-5-6-8-10-12-14-27-28(4,23)24/h21-22H,5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHIINLSMQKDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。